molecular formula C11H23NO B13480044 3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol

3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol

Cat. No.: B13480044
M. Wt: 185.31 g/mol
InChI Key: IYIJKQCFDDKWST-UHFFFAOYSA-N
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Description

3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol is an organic compound that belongs to the class of alcohols It features a cyclopentyl ring substituted with an aminomethyl group and a pentan-3-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol can be achieved through several methods. One common approach involves the reaction of cyclopentylmethylamine with a suitable alkylating agent to introduce the aminomethyl group. This is followed by the addition of a pentan-3-ol chain through a series of reactions, including Grignard reactions and reduction steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylmethanol: Similar structure but lacks the aminomethyl group.

    Pentan-3-ol: Similar chain length but lacks the cyclopentyl ring and aminomethyl group.

    Cyclopentylamine: Contains the cyclopentyl ring and aminomethyl group but lacks the hydroxyl group.

Uniqueness

3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol is unique due to the combination of its cyclopentyl ring, aminomethyl group, and pentan-3-ol chain. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopentyl]pentan-3-ol

InChI

InChI=1S/C11H23NO/c1-3-11(13,4-2)10(9-12)7-5-6-8-10/h13H,3-9,12H2,1-2H3

InChI Key

IYIJKQCFDDKWST-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1(CCCC1)CN)O

Origin of Product

United States

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